molecular formula C8H15N3O B1286344 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 952959-51-2

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1286344
CAS No.: 952959-51-2
M. Wt: 169.22 g/mol
InChI Key: YWXPTHQMNOUPBY-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a unique structure that includes a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the aminoethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can produce a variety of substituted pyrazolones with different functional groups.

Scientific Research Applications

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-(2-Aminoethyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to its analogs.

Biological Activity

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone class. Its unique structure, featuring a pyrazolone ring and an aminoethyl group, suggests potential biological activities that merit detailed investigation. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

The synthesis of this compound typically involves the reaction of isopropyl hydrazine with ethyl acetoacetate. This process includes cyclization and functionalization steps to introduce the aminoethyl group. The reaction conditions are crucial for achieving high yield and purity, often requiring controlled temperatures and catalysts.

Chemical Structure

  • IUPAC Name : 4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one
  • Molecular Formula : C₈H₁₅N₃O
  • Molecular Weight : 169.22 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. The mechanisms by which this compound exerts its effects involve interactions with molecular targets through hydrogen bonding and π-π interactions facilitated by its structural components.

Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties. For instance, a derivative was evaluated against several bacterial strains, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicated that modifications to the aminoethyl group can enhance activity against specific pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could inhibit pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
    • Another research focused on its role as a PARP inhibitor, suggesting its potential in cancer therapy by blocking DNA repair mechanisms in cancer cells .
  • Mechanism of Action :
    • Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing specific binding sites that may be exploited for drug design .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

CompoundStructureNotable Activity
4-(2-Aminoethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-oneStructureModerate antimicrobial
4-(2-Aminoethyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-oneStructureHigh anti-inflammatory
This compound StructureStrong anticancer potential

Properties

IUPAC Name

4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-5(2)7-6(3-4-9)8(12)11-10-7/h5H,3-4,9H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXPTHQMNOUPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NN1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173682
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-51-2
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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